カルセインブルーAM

説明

Blue fluorescent cell viability probe which won't overlap with green fluorescence from other probes. Penetrates live cell membranes and is virtually non-fluorescent. Upon ubiquitous esterase enzyme activity it produces a bright blue fluorescent that is trapped in live cells - convenient for measurement by epifluorescence light microscopy or flow cytometry. Useful to measure the total number of live versus dead cells - dye leaks out quickly due to the compromised membrane in dead cells resulting in no staining.

Calcein Blue AM is a fluorogenic dye that is used to assess cell viability. As the acetoxymethyl ester, Calcein Blue AM is non-fluorescent but cell-permeant and is hydrolyzed to the fluorescent probe Calcein Blue by intracellular esterases. Calcein Blue is retained by living cells and displays excitation/emission maxima of 360/445 nm, respectively. Calcein Blue AM is a blue-emitting variant of the green fluorophore Calcein AM, which has been used to evaluate cell viability and cytotoxicity.

科学的研究の応用

フローサイトメトリー

カルセインブルーAMは、フローサイトメトリーによって検出およびさらなる分析が可能な生細胞の標識に使用されます . アセトキシ(AM)基によって提供される強化された疎水性により、この染料は生存細胞に容易に侵入できます . 細胞内に入ると、細胞内エステラーゼは弱蛍光性のthis compoundからAM基を切断し、細胞内に蛍光性のカルセインブルーを閉じ込めます .

細胞生存率アッセイ

カルセインAMは、細胞生存率および細胞毒性を評価するために頻繁に使用されます . 生細胞は、実質的に非蛍光性の細胞透過性カルセインAMの強蛍光性のカルセインへの酵素的変換によって決定される、普遍的な細胞内エステラーゼ活性によって区別されます .

細胞遊走および浸潤研究

カルセインAMは、細胞遊走および浸潤研究に使用できます . その蛍光特性により、細胞生物学研究のさまざまな用途に役立つツールとなっています .

細胞内カルシウムイメージング

カルセインAMは、細胞内遊離カルシウムイオンに結合すると明るい緑色の蛍光を示す蛍光染料であるカルセインから誘導されています . したがって、細胞内カルシウムイメージングに使用できます<a aria-label="2: カルセインAMは、細胞内遊離カルシウムイオンに結合すると明るい緑色の蛍光を示す蛍光染料であるカルセインから誘導されています2" data-citationid="d729b345-ca86-90be-3662-4c

作用機序

Target of Action

The primary target of Calcein Blue AM is the intracellular esterases present in viable cells . These esterases play a crucial role in the mechanism of action of Calcein Blue AM, as they are responsible for the hydrolysis of the acetomethoxy (AM) groups, which is a key step in the generation of the fluorescent Calcein Blue molecule .

Mode of Action

Calcein Blue AM is a non-fluorescent, cell-permeable derivative of calcein . The carboxylic acid groups on calcein are modified with acetomethoxy (AM) groups, which endow Calcein Blue AM with high hydrophobicity, facilitating its penetration through the cell membrane . Once inside the cell, the acetomethoxy (AM) groups are hydrolyzed by intracellular esterases . This hydrolysis restores the fluorescent Calcein Blue molecule, which is then trapped inside the cell .

Biochemical Pathways

The biochemical pathway involved in the action of Calcein Blue AM is relatively straightforward. The compound enters the cell in its non-fluorescent form . Once inside, it is acted upon by intracellular esterases, which cleave the acetomethoxy (AM) groups . This enzymatic action transforms the non-fluorescent Calcein Blue AM into the fluorescent Calcein Blue molecule .

Pharmacokinetics

The pharmacokinetics of Calcein Blue AM primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is readily absorbed by cells due to its high hydrophobicity . Once inside the cell, it is metabolized by intracellular esterases, which cleave the acetomethoxy (AM) groups . This metabolic process transforms the non-fluorescent Calcein Blue AM into the fluorescent Calcein Blue molecule, which is then trapped inside the cell .

Result of Action

The result of the action of Calcein Blue AM is the generation of a bright blue fluorescence within viable cells . This fluorescence is a result of the restoration of the fluorescent Calcein Blue molecule following the hydrolysis of the acetomethoxy (AM) groups . Since dead cells lack esterase activity, only viable cells are labeled, making Calcein Blue AM a useful tool for distinguishing between live and dead cells .

Action Environment

The action of Calcein Blue AM can be influenced by various environmental factors. For instance, the presence of serum in the buffer used during staining can decrease the resolution of viable and non-viable cells, as serum may have esterase activity . Furthermore, when diluted with an aqueous solution, Calcein Blue AM should be used immediately, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . Therefore, the environment in which Calcein Blue AM is used can significantly impact its action, efficacy, and stability.

生化学分析

Biochemical Properties

Calcein Blue AM enters the cell due to its lipophilic properties . Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, yielding the membrane-impermeable Calcein Blue fluorescent dye . This interaction with intracellular esterases is a key biochemical property of Calcein Blue AM.

Cellular Effects

Calcein Blue AM has significant effects on various types of cells and cellular processes. It is used to measure cell vitality, as live cells are distinguished by the presence of ubiquitous intracellular esterase activity . The dye is well retained within live cells, producing an intense uniform fluorescence . Apoptotic and dead cells with compromised cell membranes do not retain Calcein Blue .

Molecular Mechanism

The molecular mechanism of Calcein Blue AM involves its conversion from a non-fluorescent compound to a fluorescent dye. This conversion is facilitated by intracellular esterases that cleave the acetoxymethyl (AM) ester group of Calcein Blue AM . The resulting fluorescent Calcein Blue molecule is then trapped within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, Calcein Blue AM should be used immediately when diluted with an aqueous solution, as the esterase-cleavable dye may spontaneously hydrolyze with prolonged aqueous exposure . The dye is stored desiccated at -80°C, protected from light until use . After reconstitution with DMSO, the solution is stored at -20°C in small aliquots .

Metabolic Pathways

Calcein Blue AM is involved in metabolic pathways related to esterase activity. Intracellular esterases cleave the acetoxymethyl (AM) ester group of Calcein Blue AM, a key step in its metabolic pathway .

Transport and Distribution

Calcein Blue AM is transported into cells due to its lipophilic properties . Once inside the cell, it is distributed uniformly throughout the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of Calcein Blue AM is throughout the cytoplasm and nucleus of the cell . This even distribution allows for accurate assessment and visualization of cellular processes .

生物活性

Calcein Blue AM is a cell-permeant fluorescent dye widely utilized in biological research to assess cell viability, membrane integrity, and enzymatic activity. This compound is particularly valuable due to its ability to selectively stain viable cells, making it an essential tool in various experimental settings, including drug discovery and toxicology studies. This article delves into the biological activity of Calcein Blue AM, exploring its mechanisms, applications, and relevant case studies.

Calcein Blue AM operates through a two-step mechanism:

- Cell Penetration : The AM (acetoxymethyl) ester form of calcein is non-fluorescent and hydrophobic, allowing it to easily cross the lipid bilayer of live cells.

- Enzymatic Conversion : Once inside the cell, intracellular esterases cleave the AM group, converting it to the hydrophilic calcein. This conversion results in a significant increase in fluorescence intensity, which is retained within viable cells due to its inability to diffuse back across the membrane .

This mechanism allows researchers to distinguish between live and dead cells effectively. Dead cells do not retain the dye because they lack active esterases, leading to no fluorescence emission.

Applications in Biological Research

Calcein Blue AM has been employed in various studies and applications:

- Cell Viability Assays : It is commonly used to quantify cell viability in response to different treatments or conditions. For instance, a study demonstrated its effectiveness in distinguishing live from dead Jurkat cells after treatment with camptothecin .

- Toxicity Testing : Researchers utilize Calcein Blue AM to evaluate the cytotoxic effects of drugs or environmental toxins on different cell lines.

- Imaging and Flow Cytometry : The dye's fluorescence properties make it suitable for imaging techniques and flow cytometry applications, allowing for detailed analysis of cellular populations.

Table 1: Properties of Calcein Blue AM

| Property | Value |

|---|---|

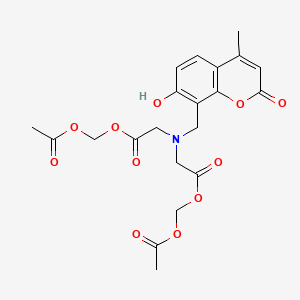

| Molecular Formula | C21H23NO11 |

| Molecular Weight | 465.41 g/mol |

| Excitation/Emission | 360/449 nm |

| Stability | Stable under light exposure |

| Storage Conditions | -20ºC, protected from light |

Study 1: Evaluation of Ovarian Follicle Viability

A comparative study assessed the reliability of Calcein Blue AM against traditional trypan blue staining methods for evaluating human ovarian follicle viability. The results indicated that while both methods showed good inter-observer reliability, trypan blue demonstrated superior performance (ICC = 0.83 vs. 0.75 for Calcein) . This highlights the importance of method selection based on specific experimental needs.

Study 2: Assessment of Cellular Iron Pools

In another investigation, researchers utilized Calcein Blue AM to assay the intracellular labile iron pool (LIP). The study revealed that following treatment with Calcein Blue AM, fluorescence quenching occurred due to iron chelation by calcein, providing insights into cellular iron homeostasis . This application underscores the versatility of Calcein Blue AM beyond simple viability assays.

Study 3: Drug Response in Cancer Cells

A recent study employed Calcein Blue AM to evaluate the cytotoxic effects of various chemotherapeutic agents on prostate cancer cells. The findings indicated a significant decrease in fluorescence intensity correlating with increased drug concentrations, thus confirming cell death . This demonstrates the utility of Calcein Blue AM in drug discovery contexts.

Limitations and Considerations

While Calcein Blue AM is a powerful tool for assessing cell viability, several limitations must be considered:

- Transient Labeling : The dye's retention can be variable depending on cell type and treatment conditions; thus, it may not be suitable for long-term assays beyond 24 hours .

- Fluorescence Artifacts : Variations in cellular conditions can affect fluorescence intensity and should be controlled for accurate interpretations .

特性

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO11/c1-12-6-18(26)33-21-15(12)4-5-17(25)16(21)7-22(8-19(27)31-10-29-13(2)23)9-20(28)32-11-30-14(3)24/h4-6,25H,7-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFJGCPBBHLSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。